Reduction in ARDS Incidence and 90-Day Mortality Versus Placebo Following Cardiovascular Surgery
In a single-center randomized placebo-controlled trial enrolling 424 adult patients undergoing cardiovascular surgery, postoperative continuous intravenous infusion of sivelestat sodium (0.2 mg/kg/h starting immediately after ICU admission for up to 7 days) was directly compared to volume-matched saline placebo. Sivelestat significantly reduced the incidence of postoperative ARDS compared to placebo [1].
| Evidence Dimension | Postoperative ARDS incidence and 90-day all-cause mortality |
|---|---|
| Target Compound Data | ARDS incidence: 16.8%; 90-day mortality: 1.1% |
| Comparator Or Baseline | Placebo (volume-matched saline infusion): ARDS incidence: 31.2%; 90-day mortality: 5.2% |
| Quantified Difference | Absolute risk reduction of 14.4 percentage points for ARDS (P < .001); absolute mortality reduction of 4.1 percentage points (P = .02) |
| Conditions | Single-center RCT; 382 patients completed trial; mean age 62.9 years; procedures included CABG, valve surgery, ascending aortic reconstruction |
Why This Matters
This provides Level I evidence that sivelestat sodium delivers a 46% relative reduction in ARDS incidence and a 79% relative reduction in 90-day mortality compared to placebo in high-risk surgical populations.
- [1] Sivelestat Lowers ARDS Risk, Mortality Following Cardiovascular Surgery. AJMC. March 12, 2026. View Source
